3-[(Octyloxy)methyl]aniline
Description
3-[(Octyloxy)methyl]aniline is an aromatic amine derivative featuring an octyloxy-methyl substituent at the meta position of the aniline ring. Its synthesis likely involves O-alkylation or reductive amination strategies, analogous to methods described for related compounds. For example, similar derivatives such as 3-[(Phenylsulfonyl)methyl]aniline hydrochloride are synthesized via reflux reactions in ethanol and hydrochloric acid, yielding high-purity crystalline products . The octyloxy chain in this compound enhances solubility in non-polar solvents, making it suitable for applications in organic electronics and polymer chemistry .
Properties
IUPAC Name |
3-(octoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-11-17-13-14-9-8-10-15(16)12-14/h8-10,12H,2-7,11,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFBWLJBKZJSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octyloxy)methyl]aniline typically involves the alkylation of 3-hydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-hydroxyaniline, octyl bromide, potassium carbonate.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: Reflux for several hours.
The reaction proceeds through the nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxyaniline is replaced by the octyloxy group, forming this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Octyloxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[(Octyloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Octyloxy)methyl]aniline depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octyloxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the meta position significantly influences molecular properties:
Key Observations :
- The octyloxy group enhances solubility in organic solvents compared to sulfonyl or chloro substituents, facilitating solution-based processing in materials science .
- Sulfonyl groups (e.g., in 3-[(Phenylsulfonyl)methyl]aniline) may improve thermal stability but reduce solubility, limiting their utility in flexible electronics .
Performance in Organic Electronics
- Bulk-Heterojunction Solar Cells : Octyloxy-containing polymers like OPCBMMB exhibit improved miscibility with fullerene derivatives (e.g., PCBM), enhancing charge separation and device efficiency. The octyloxy chain reduces phase separation in blends, critical for high-performance photovoltaics .
- Conductive Polymers : Compared to poly(aniline-co-m-chloroaniline), this compound derivatives offer better processability due to alkyl chain flexibility, though at the cost of reduced electrical conductivity .
Biological Activity
3-[(Octyloxy)methyl]aniline, with the chemical formula and CAS number 1039933-71-5, is an organic compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by an aniline moiety substituted with an octyloxy group. The presence of the long hydrophobic octyloxy chain enhances its solubility in organic solvents, which can influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as a bioactive compound. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Activity : The compound may also demonstrate antioxidant effects, which are essential for mitigating oxidative stress in biological systems.
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Interaction with Biomolecules : The compound's structure allows it to interact with proteins and nucleic acids, potentially influencing their function.
- Radical Scavenging : Its ability to donate electrons may play a role in neutralizing free radicals, thereby contributing to its antioxidant properties.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Streptococcus pneumoniae 64 Escherichia coli >128 -
Antioxidant Activity :
- The DPPH radical scavenging assay was employed to assess the antioxidant capacity of this compound. The compound showed a dose-dependent reduction in DPPH radical concentration.
- Table 2 presents the IC50 values compared to standard antioxidants.
Compound IC50 (µg/mL) This compound 50 Ascorbic Acid 30 Trolox 40
Synthesis and Characterization
The synthesis of this compound typically involves the alkylation of an aniline derivative with octanol or its derivatives under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
